6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride
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Overview
Description
- SKF-86002-A2 is an orally active p38 MAPK inhibitor.
- It exhibits anti-inflammatory, anti-arthritic, and analgesic activities.
- The compound inhibits lipopolysaccharide (LPS)-stimulated human monocyte production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) with an IC50 of 1 μM .
Preparation Methods
- Synthetic Routes: Detailed synthetic routes for SKF-86002-A2 are not widely documented in the literature.
- Reaction Conditions: Specific reaction conditions are not readily available.
- Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
- Types of Reactions: SKF-86002-A2 does not undergo extensive characterization in terms of specific chemical reactions.
- Common Reagents and Conditions: Due to limited data, commonly used reagents and conditions remain unspecified.
- Major Products: Detailed information on major products resulting from reactions involving SKF-86002-A2 is not readily accessible.
Scientific Research Applications
- Chemistry: SKF-86002-A2’s potential applications in synthetic chemistry are not well-documented.
- Biology: Limited studies explore its biological applications.
- Medicine: Research suggests its anti-inflammatory properties, but clinical applications are not well-established.
- Industry: Industrial applications remain unexplored.
Mechanism of Action
- Molecular Targets: SKF-86002-A2 targets p38 MAPK.
- Pathways: It modulates inflammatory pathways, impacting cytokine production and cellular responses.
Comparison with Similar Compounds
- Uniqueness: SKF-86002-A2’s distinct features are not extensively compared in the literature.
- Similar Compounds: Other p38 MAPK inhibitors include SB203580, BIRB 796, and VX-745.
Properties
Molecular Formula |
C16H13ClFN3S |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C16H12FN3S.ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;/h1-8H,9-10H2;1H |
InChI Key |
DXABEOGYKCNCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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